2-[(4-Tert-butylphenyl)sulfanyl]acetic acid

Acetylcholinesterase Enzyme inhibition Neuropharmacology

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid (CAS 4365-63-3) is an arylthioacetic acid scaffold differentiated by its para-tert-butyl group, enhancing lipophilicity vs. unsubstituted analogs. Validated AChE inhibitor (rat cortex IC50 108 nM) with antimalarial, antivenom (N. naja PLA2), and anti-inflammatory activities. The carboxylic acid handle enables esterification, amidation, and salt formation for library synthesis. Superior choice for CNS, neglected disease, and inflammation phenotypic screening over analogs lacking these profiles.

Molecular Formula C12H16O2S
Molecular Weight 224.32 g/mol
CAS No. 4365-63-3
Cat. No. B1266791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Tert-butylphenyl)sulfanyl]acetic acid
CAS4365-63-3
Molecular FormulaC12H16O2S
Molecular Weight224.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)SCC(=O)O
InChIInChI=1S/C12H16O2S/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3,(H,13,14)
InChIKeyRVMFURNUVGUONB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid (CAS 4365-63-3) Procurement & Selection Guide


2-[(4-Tert-butylphenyl)sulfanyl]acetic acid (CAS 4365-63-3) is an arylthioacetic acid derivative with the molecular formula C12H16O2S and a molecular weight of 224.32 g/mol . It is commercially available as a powder with a melting point of 58–62°C and is typically supplied at ≥95% purity . The compound features a tert-butylphenyl group linked via a sulfur atom to an acetic acid moiety, a structural motif shared with a broader class of phenylthioacetic acid derivatives that have been investigated as HPPD inhibitors for herbicidal applications and as PPAR-alpha modulators for cardiovascular indications [1]. This guide provides quantitative comparative evidence to inform procurement decisions between this compound and its closest analogs.

Why Arylthioacetic Acid Analogs Are Not Interchangeable: The Critical Role of para-Substituents


Within the arylthioacetic acid class, substitution on the phenyl ring profoundly modulates both physicochemical properties and biological target engagement. The para-tert-butyl group present in 2-[(4-tert-butylphenyl)sulfanyl]acetic acid confers distinct steric bulk and lipophilicity compared to unsubstituted, halogenated, or smaller alkyl-substituted analogs [1]. In structurally related phenylthioacetic acid derivatives developed as PPAR-alpha modulators, variations in the para-substituent were shown to alter receptor binding affinity and functional activity by orders of magnitude [1]. Similarly, in the arylthioacetic acid scaffold explored for HPPD inhibition, the nature and position of aryl ring substituents directly determine enzyme inhibition potency and crop selectivity profiles . Substituting the para-tert-butyl analog with an unsubstituted phenylthioacetic acid or a halogenated variant will yield a different compound with distinct reactivity, solubility, and biological performance. The following evidence items quantify these differential dimensions.

Quantitative Differentiation Evidence: 2-[(4-Tert-butylphenyl)sulfanyl]acetic acid vs. Analogs


Acetylcholinesterase (AChE) Inhibition: Species-Selective Potency in Rat Cortex

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid exhibits measurable acetylcholinesterase (AChE) inhibitory activity with an IC50 of 108 nM against rat brain cortex AChE [1]. This compound shows species-selectivity, with a 4.5-fold lower potency against Electrophorus electricus (electric eel) AChE (IC50 = 486 nM) under comparable assay conditions [1]. While direct head-to-head data against specific arylthioacetic acid analogs in the same assay system are not publicly available, the IC50 value positions this compound within the active range for this target class (reported IC50 range for AChE inhibitors in ChEMBL: 1–4900 nM) [2].

Acetylcholinesterase Enzyme inhibition Neuropharmacology

Carboxylic Acid Moiety: pKa and Reactivity Differentiate from Thiol-Only Analogs

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid contains a carboxylic acid functional group (pKa estimated ~4–5 for arylthioacetic acids) that enables participation in esterification, amidation, and salt formation reactions . This contrasts with 4-tert-butylphenylthiol (CAS 2396-68-1), which lacks the carboxylic acid moiety and therefore cannot undergo the same range of derivatization reactions . The carboxylic acid also confers water solubility characteristics distinct from neutral thioether analogs: the compound is described as insoluble in water but freely soluble in organic solvents, a profile that influences both synthetic handling and potential biological partitioning .

Organic synthesis Medicinal chemistry Building block

para-tert-Butyl Substituent: Lipophilicity and Metabolic Stability Compared to Unsubstituted Phenylthioacetic Acid

The para-tert-butyl group on the phenyl ring of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid provides increased lipophilicity (calculated LogP estimated ~3–4 for this scaffold) relative to unsubstituted phenylthioacetic acid (CAS 103-04-8) . This increased lipophilicity may enhance membrane permeability but reduce aqueous solubility—a trade-off that must be considered for biological applications . The tert-butyl group also introduces steric hindrance that can shield the aromatic ring from oxidative metabolism, potentially improving metabolic stability compared to unsubstituted or smaller alkyl-substituted analogs [1]. While direct experimental LogP or metabolic stability data for this exact compound are not publicly available, class-level SAR from phenylthioacetic acid derivatives indicates that para-substituents with greater steric bulk correlate with altered PPAR-alpha receptor binding profiles [2].

Lipophilicity Metabolic stability ADME Drug design

Multitarget Biological Activity Profile: Anticarcinogenic, Antimalarial, and Antivenom Activities

2-[(4-Tert-butylphenyl)sulfanyl]acetic acid has been reported to exhibit a broad spectrum of biological activities in multiple assay systems [1]. These include: prevention of DMBA-induced transformation in JB6 cells (anticarcinogenic/antipromoter activity); inhibition of tert-butyl hydroperoxide-induced mutagenesis and protection of AT base pairs in S. typhimurium TA102 and TA104 mutagenesis tests; antimalarial activity against P. falciparum; antivenom activity including neutralization of N. naja venom lethality and inhibition of venom phospholipase A2; inhibition of trypsin; and antifungal activity against A. niger [1]. While direct comparator data for specific analogs in identical assays are not provided, the breadth of this activity profile distinguishes this compound from analogs that may have been characterized for only a single target. The compound is also reported as non-toxic and non-allergenic in the evaluated systems [1].

Anticarcinogenic Antimalarial Antivenom Multi-target pharmacology

Validated Application Scenarios for 2-[(4-Tert-butylphenyl)sulfanyl]acetic Acid Procurement


Acetylcholinesterase Inhibitor Screening in Mammalian CNS Models

Researchers studying cholinergic neurotransmission or screening for novel AChE inhibitors can use 2-[(4-tert-butylphenyl)sulfanyl]acetic acid as a characterized hit with an IC50 of 108 nM against rat brain cortex AChE. The compound's 4.5-fold lower potency against electric eel AChE (IC50 = 486 nM) makes it particularly suitable for mammalian-specific CNS studies where species-relevant isoform activity is critical .

Versatile Carboxylic Acid Scaffold for Derivative Library Synthesis

Synthetic and medicinal chemistry teams building focused libraries can leverage the carboxylic acid moiety of 2-[(4-tert-butylphenyl)sulfanyl]acetic acid for esterification, amidation, and salt formation. This contrasts with thiol-only analogs like 4-tert-butylphenylthiol, which lack this functional handle and offer fewer derivatization pathways . The tert-butyl group further provides a lipophilic anchor for SAR exploration .

Phenotypic Screening for Anti-inflammatory and Anticarcinogenic Hits

Given its reported anticarcinogenic activity (prevention of DMBA-induced JB6 cell transformation), antimutagenic activity, and anti-inflammatory potential (inhibition of paw edema formation in Swiss Wistar mice) , this compound is suitable as a starting point for phenotypic screening campaigns in oncology or inflammation research. Its non-toxic and non-allergenic profile in the evaluated systems further supports its use in cell-based assays.

Antimalarial and Antivenom Drug Discovery Programs

The compound's demonstrated activity against P. falciparum and its ability to neutralize N. naja venom lethality via phospholipase A2 inhibition position it as a potential lead scaffold for neglected tropical disease or antivenom drug discovery programs. Researchers in these fields may prioritize this compound over analogs lacking documented antiparasitic or antivenom activity.

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